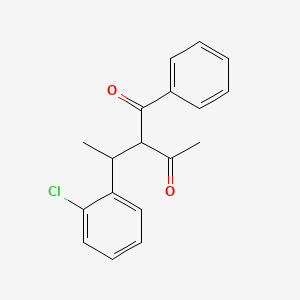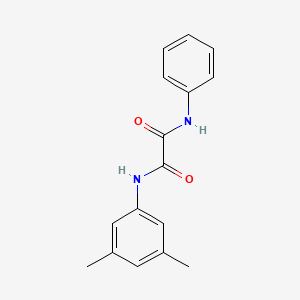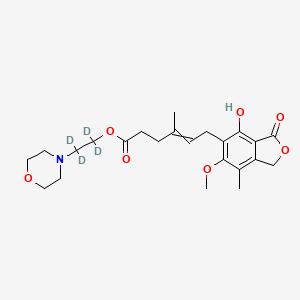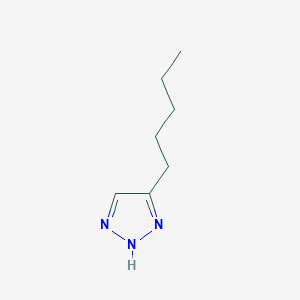
1-Phenyl-2-(alpha-methyl-2-chlorobenzyl)-1,3-butanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(alpha-methyl-2-chlorobenzyl)-1,3-butanedione is an organic compound that belongs to the class of diketones These compounds are characterized by the presence of two ketone groups in their molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(alpha-methyl-2-chlorobenzyl)-1,3-butanedione typically involves multi-step organic reactions. One possible route could include:
Aldol Condensation: Combining benzaldehyde with acetone in the presence of a base to form a β-hydroxy ketone.
Halogenation: Introducing a chlorine atom to the aromatic ring using reagents like chlorine gas or N-chlorosuccinimide (NCS).
Friedel-Crafts Alkylation: Reacting the chlorinated product with a methyl group in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods might involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-(alpha-methyl-2-chlorobenzyl)-1,3-butanedione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) to convert ketones to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Phenyl-2-(alpha-methyl-2-chlorobenzyl)-1,3-butanedione may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays.
Medicine: Investigated for pharmacological properties.
Industry: Used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,3-butanedione: Lacks the chlorobenzyl group.
2-Chloro-1-phenyl-1,3-butanedione: Similar structure but different substitution pattern.
Uniqueness
1-Phenyl-2-(alpha-methyl-2-chlorobenzyl)-1,3-butanedione’s unique combination of functional groups may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C18H17ClO2 |
|---|---|
Molecular Weight |
300.8 g/mol |
IUPAC Name |
2-[1-(2-chlorophenyl)ethyl]-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C18H17ClO2/c1-12(15-10-6-7-11-16(15)19)17(13(2)20)18(21)14-8-4-3-5-9-14/h3-12,17H,1-2H3 |
InChI Key |
HLALBKGYDFPSJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)C(C(=O)C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanamine;tricyclo[5.2.1.02,6]decane](/img/structure/B12519244.png)



![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]pyrrolidine-2,5-dione](/img/structure/B12519283.png)
![Bis[4-(benzyloxy)phenyl]borinic acid](/img/structure/B12519284.png)
![(3S)-3-[(tert-butoxycarbonyl)amino]-4-cyclopropylbutanoic acid](/img/structure/B12519291.png)
![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B12519299.png)
![8-[2-(4-Phenylpiperidin-1-YL)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12519305.png)

![Pyridine, 2,2'-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis-](/img/structure/B12519312.png)


![Bis[2-(2-butoxyethoxy)ethyl] heptanedioate](/img/structure/B12519332.png)
